molecular formula C4H3ClO3 B11725908 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)

Cat. No.: B11725908
M. Wt: 134.52 g/mol
InChI Key: XKOKWDCFCYFJTJ-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) (hereafter referred to as 3-Cl-4-OH-Furanone) is a halogenated furanone derivative with significant biofouling inhibition properties. Its structure features a chlorine atom at the 3-position and a hydroxyl group at the 4-position of the furanone ring. This compound disrupts bacterial quorum sensing (QS) by interfering with autoinducer molecules, such as acyl-homoserine lactones (AHLs), thereby inhibiting biofilm formation . Studies demonstrate its efficacy in marine environments, where it reduces biofilm-associated settlement of macrofoulers like mussels (Mytilus coruscus) by altering extracellular polymeric substance (EPS) composition (e.g., α- and β-polysaccharides) and downregulating metabolic pathways critical for bacterial motility and cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) typically involves the chlorination of 4-hydroxy-2(5H)-furanone. One common method is the reaction of 4-hydroxy-2(5H)-furanone with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes substitution with various nucleophiles:

a. Nitrogen Nucleophiles

  • Azide substitution : Sodium azide (NaN₃) in methanol replaces the C5 chlorine atom with an azido group, forming 4-chloro-5-azido-2(5H)-furanone .

  • Ammonia/amine reactions : Primary amines (e.g., methylamine) substitute the C3 chlorine via SN2 mechanisms, yielding 3-amino derivatives .

b. Oxygen Nucleophiles

  • Ether formation : Reaction with alcohols (ROH) under basic conditions replaces the C5 hydroxyl group, producing 5-alkoxy derivatives (e.g., 5-methoxy-3-chloro-2(5H)-furanone) .

c. Sulfur Nucleophiles

  • Thiol substitution : 2-Mercaptoethanol substitutes the C4 chlorine atom, forming 3-chloro-4-(2-hydroxyethylthio)-5-hydroxy-2(5H)-furanone .

Oxidation and Reduction

a. Oxidation

  • The hydroxyl group at C5 oxidizes to a ketone using KMnO₄ or CrO₃, yielding 3-chloro-4-hydroxy-5-oxo-2(5H)-furanone.

b. Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated carbonyl to a dihydrofuranone derivative.

Condensation and Cycloaddition

a. Knoevenagel Condensation

  • Reacts with malononitrile in ethanol under reflux to form α,β-unsaturated nitriles (e.g., 3-chloro-4-hydroxy-5-(dicyanomethylene)-2(5H)-furanone) .

b. Michael Addition

  • Electron-rich aromatics (e.g., resorcinol) undergo Michael addition at the β-carbon of the carbonyl group, forming tricyclic adducts .

Biological Interactions

a. DNA Alkylation

  • The electrophilic α,β-unsaturated system reacts with DNA nucleobases (e.g., guanine), forming covalent adducts and inducing mutations (Ames assay TA100 strain EC₅₀ = 14.35 μM) .

b. Protein Binding

  • Thiol groups in proteins (e.g., glutathione) undergo conjugate addition at the C4 position, disrupting enzymatic activity .

Table 1: Key Reaction Pathways and Products

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Azide substitutionNaN₃, MeOH, 25°C5-azido-3-chloro-4-hydroxy-2(5H)-furanone60–75%
Ether formationROH, K₂CO₃, acetone5-alkoxy-3-chloro-2(5H)-furanone50–85%
KnoevenagelMalononitrile, EtOH, refluxDicyanomethylene derivative60–95%
Michael additionResorcinol, H₂O/THFTricyclic 1,4-oxazine70–90%
DNA alkylationIn vitro, pH 7.4Guanine adductsN/A

Stability and Degradation

  • Hydrolysis : The furanone ring opens under acidic conditions (pH < 3) to form maleic acid derivatives.

  • Thermal decomposition : Degrades above 150°C to chlorinated aldehydes and CO₂.

This compound’s versatility in substitution and addition reactions makes it valuable for synthesizing heterocycles and studying mutagenic mechanisms. Controlled reaction conditions are critical to minimizing side reactions like ring-opening or over-halogenation .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) serves as an intermediate in synthesizing several pharmaceutical agents. Its unique chemical structure facilitates the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit bioactivity against various pathogens and can enhance the efficacy of existing antibiotics when used in combination therapies .

Case Study: Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furanone derivatives. For instance, novel chiral 2(5H)-furanone sulfones demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. This suggests potential for developing new antimicrobial agents from furanone derivatives .

Agricultural Applications

Agrochemical Formulations
The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection and yield is well-documented. The incorporation of 2(5H)-furanone derivatives into agricultural products can help mitigate pest resistance and improve plant health .

Research Insight: Crop Protection
Studies have shown that furanone-based compounds can act as natural pesticides, providing an eco-friendly alternative to synthetic chemicals. Their ability to disrupt pest life cycles makes them valuable in integrated pest management strategies .

Environmental Applications

Disinfection By-Product Monitoring
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is recognized as a disinfection by-product formed during chlorination processes in water treatment. Its presence in drinking water has raised concerns due to its mutagenic properties. Research has indicated that monitoring MX levels is crucial for public health safety, particularly in regions with high chlorination practices .

Case Study: Water Quality Assessment
A study conducted in Massachusetts revealed that MX concentrations were significantly higher than previously reported levels, emphasizing the need for improved water treatment protocols to minimize exposure to this compound. The study also highlighted the impact of seasonal variations on MX levels, suggesting that treatment methods should be adjusted accordingly .

Polymer Chemistry

Specialty Polymers Production
In polymer chemistry, 2(5H)-furanone is employed to synthesize specialty polymers used in coatings and adhesives. These polymers exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Summary Table of Applications

Field Application Key Findings/Insights
PharmaceuticalsSynthesis of APIsAntimicrobial activity against pathogens
AgricultureAgrochemical formulationsEffective in pest control and crop yield enhancement
Environmental ScienceMonitoring disinfection by-productsHigh levels detected in drinking water; public health concern
Polymer ChemistryProduction of specialty polymersImproved durability and environmental resistance

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bioactivity of furanone derivatives depends on substituent type, position, and electronic effects. Below is a comparative analysis of 3-Cl-4-OH-Furanone with related compounds:

Table 1: Structural and Functional Comparison of 2(5H)-Furanone Derivatives

Compound Name Substituents Key Bioactivity Mechanism of Action Target Organisms/Systems
3-Cl-4-OH-Furanone 3-Cl, 4-OH Biofilm inhibition, antifouling QS disruption; EPS modulation (↓α/β-polysaccharides); ↓flagellar gene expression Marine bacteria (Pseudoalteromonas marina), mussel larvae
3,4-Dichloro-5-hydroxy-Furanone 3-Cl, 4-Cl, 5-OH Glycoconjugate synthesis precursor Reactive "pseudo acid chloride" for nucleophilic substitution Synthetic chemistry applications
4-Hydroxy-3-methyl-Furanone 3-CH₃, 4-OH Antimicrobial, flavoring agent Unknown; likely interacts with microbial membranes Food industry, general bacteria
3-Nitro-4-hydroxy-5-methyl-Furanone 3-NO₂, 4-OH, 5-CH₃ Potential agrochemical (herbicide/insecticide) High reactivity due to nitro group; may inhibit enzyme function Plant pathogens
Halogenated Furanones (e.g., from Delisea pulchra) Brominated/chlorinated Broad-spectrum antifouling, antibacterial QS inhibition; EPS disruption; motility reduction Marine bacteria, Campylobacter jejuni, Salmonella

Key Findings

Substituent Effects on Bioactivity: Halogenation: Chlorine or bromine at the 3-position enhances QS inhibition by mimicking AHLs, blocking receptor binding . 3-Cl-4-OH-Furanone specifically downregulates flh (flagellar assembly) and aspartate kinase genes, impairing bacterial motility and cell wall synthesis . Hydroxyl Groups: The 4-OH group in 3-Cl-4-OH-Furanone contributes to hydrogen bonding with bacterial EPS, reducing polysaccharide biovolume and biofilm cohesion . Nitro/Methyl Groups: Nitro groups (e.g., 3-NO₂) increase electrophilicity, enabling covalent interactions with microbial enzymes, while methyl groups (e.g., 3-CH₃) may enhance lipophilicity for membrane penetration .

Species-Specific Efficacy: 3-Cl-4-OH-Furanone is highly effective against marine P. Brominated furanones from D. pulchra exhibit broader activity, including swarming inhibition in Salmonella enterica .

Applications: 3-Cl-4-OH-Furanone: Marine antifouling coatings due to non-toxic, eco-friendly QS inhibition . 4-Hydroxy-3-methyl-Furanone: Food preservation and flavoring . Nitro Derivatives: Agricultural pest control .

Molecular Mechanisms and Pathways

  • 3-Cl-4-OH-Furanone: EPS Modulation: Reduces α-polysaccharides (critical for biofilm adhesion) by 40% and β-polysaccharides (structural integrity) by 60% in P. marina biofilms . Transcriptomic Changes: Downregulates flh (flagellar motility) and aspartate kinase (lysC), disrupting cell wall synthesis (lysine pathway) . Metabolic Interference: Alters carbapenem biosynthesis, a QS-regulated pathway .
  • Halogenated Analogues :

    • Inhibit AHL-binding transcriptional regulators (e.g., LuxR) in C. jejuni, reducing virulence .

Biological Activity

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is a compound of significant interest due to its biological activity, particularly in the context of mutagenicity and carcinogenicity. This article delves into the biological effects of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2(5H)-furanone, 3-chloro-4-hydroxy-(9CI) is characterized by a furanone ring with a chlorine atom and a hydroxyl group attached. Its molecular formula is C5H4ClO3C_5H_4ClO_3, and it is often referred to as MX in scientific literature.

Mutagenicity

Research has demonstrated that 2(5H)-furanone, 3-chloro-4-hydroxy-(9CI) exhibits mutagenic properties. Notably, studies using Salmonella typhimurium strains have shown that the compound induces base pair substitutions and frameshift mutations. For instance, a significant percentage of colonies exhibited GC to TA transversions when exposed to the compound .

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in various animal models. In particular, studies involving rats have indicated that MX can induce tumors at doses that do not produce overt toxicity. These findings suggest that the compound may act as a tumor promoter in certain contexts .

A study conducted on BALB/c 3T3 cells assessed the initiation and promotion activities of MX, revealing statistically significant positive responses compared to solvent controls. The results support the notion that MX has both initiating and promoting effects on carcinogenesis .

In Vivo Studies

  • Rats Experiment : Rats administered drinking water containing MX showed dose-dependent increases in tumor incidence. The study highlighted that even low doses could lead to significant tumor development without apparent toxicity .
  • Cell Transformation Assays : In vitro transformation assays using BALB/c 3T3 cells indicated that MX promotes cell transformation, reinforcing its classification as a potential carcinogen .

The mutagenic effects of MX are believed to stem from its ability to form reactive intermediates that interact with DNA. This interaction can lead to mutations during DNA replication, contributing to the development of cancerous cells. Additionally, MX's ability to bind with proteins in blood may influence its bioavailability and toxicity profile .

Data Summary

Study Type Findings References
Mutagenicity in BacteriaInduced base pair substitutions in Salmonella strains ,
Carcinogenicity in RatsDose-dependent tumor incidence without overt toxicity ,
Cell TransformationStatistically significant positive responses in BALB/c 3T3 cells

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-4-hydroxy-2(5H)-furanone with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation of 2(5H)-furanone precursors. For high purity (>99%), column chromatography or recrystallization in polar solvents (e.g., DMSO) is recommended . Reaction optimization should consider stoichiometric ratios of chlorinating agents (e.g., SOCl₂) and hydroxylation conditions (e.g., controlled pH for regioselectivity) .

Q. What are optimal storage conditions to prevent degradation of 3-chloro-4-hydroxy-2(5H)-furanone?

  • Methodological Answer : Store at -20°C in anhydrous DMSO to minimize hydrolysis. For short-term use, refrigeration (2–8°C) under inert gas (N₂/Ar) is acceptable, but long-term storage requires lyophilization and desiccation . Stability tests under varying temperatures (25°C, 4°C, -20°C) should precede large-scale storage .

Q. Which analytical techniques are most effective for assessing the purity of 3-chloro-4-hydroxy-2(5H)-furanone?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR; ¹H/¹³C) are standard. Cross-validate with mass spectrometry (MS) for molecular weight confirmation (expected m/z ~146.5 for C₄H₃ClO₃) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., C=O at ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing substituted 2(5H)-furanone derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For 3-chloro-4-hydroxy derivatives, use deuterated DMSO (DMSO-d₆) to stabilize hydroxyl protons and observe tautomeric equilibria. Compare experimental data with computational predictions (DFT calculations for chemical shifts) . X-ray crystallography can definitively assign stereochemistry in crystalline derivatives .

Q. What mechanistic insights explain the reactivity of 3-chloro-4-hydroxy substituents in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at C5, while the hydroxyl group directs nucleophiles via hydrogen bonding. Kinetic studies (e.g., stopped-flow UV-Vis) under varying pH can elucidate protonation-dependent pathways . Competing ring-opening reactions (e.g., hydrolysis to carboxylic acids) require monitoring via LC-MS .

Q. How do structural modifications (e.g., nitro or methyl groups) alter the bioactivity of 3-chloro-4-hydroxy-2(5H)-furanone?

  • Methodological Answer : Introduce substituents via Michael addition or electrophilic substitution, then screen for bioactivity (e.g., antimicrobial assays). For nitro derivatives (e.g., 3-nitro-4-hydroxy analogs), redox activity may correlate with cytotoxicity; use cyclic voltammetry to assess electron-transfer potential . Compare with methyl-substituted analogs (e.g., 3-methyl-4-hydroxy derivatives) to evaluate steric effects .

Q. Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the stability of 3-chloro-4-hydroxy-2(5H)-furanone in aqueous solutions?

  • Methodological Answer : Stability varies with pH and temperature. Design accelerated degradation studies (e.g., 40°C, pH 3–9) and quantify degradation products (e.g., chlorinated carboxylic acids) via LC-MS. Use Arrhenius modeling to predict shelf life under standard conditions .

Q. What strategies mitigate side reactions during halogenation of 2(5H)-furanone precursors?

  • Methodological Answer : Overhalogenation is common. Use mild reagents (e.g., N-chlorosuccinimide instead of Cl₂ gas) and monitor reaction progress via thin-layer chromatography (TLC). Quenching with Na₂S₂O₃ removes excess halogen . For regioselectivity, steric hindrance from protecting groups (e.g., silyl ethers) can block undesired positions .

Properties

Molecular Formula

C4H3ClO3

Molecular Weight

134.52 g/mol

IUPAC Name

4-chloro-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h6H,1H2

InChI Key

XKOKWDCFCYFJTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)Cl)O

Origin of Product

United States

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